Cholicamide|A
Description
Cholicamide|A (also referred to as Cholicamideβ or compound 6 in literature) is a self-assembling small-molecule adjuvant derived from deoxycholic acid . It forms well-defined virus-like nanoassemblies that mimic viral structures, enabling dual functionality as both an immune potentiator and antigen carrier . Mechanistically, this compound binds to the RNA-binding pocket of Toll-like receptor 7 (TLR7), activating innate immune pathways and inducing cytokine release (e.g., interleukin-6) in macrophages and dendritic cells . This activation enhances antigen presentation via MHC class II and promotes robust T-cell responses, making it a promising candidate for subunit vaccine development . Preclinical studies demonstrate its efficacy in mice, where it matches the immune-stimulating intensity of aluminum salts (Alum) while offering superior biocompatibility and chemical tractability .
Structure
2D Structure
Properties
Molecular Formula |
C55H94N2O6 |
|---|---|
Molecular Weight |
879.3 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[7-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]heptyl]pentanamide |
InChI |
InChI=1S/C55H94N2O6/c1-34(42-18-20-44-40-16-14-36-30-38(58)24-26-52(36,3)46(40)32-48(60)54(42,44)5)12-22-50(62)56-28-10-8-7-9-11-29-57-51(63)23-13-35(2)43-19-21-45-41-17-15-37-31-39(59)25-27-53(37,4)47(41)33-49(61)55(43,45)6/h34-49,58-61H,7-33H2,1-6H3,(H,56,62)(H,57,63)/t34-,35-,36-,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,52+,53+,54-,55-/m1/s1 |
InChI Key |
MENGCVPTFSZUNX-OQWFRZPLSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCCCCCNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCCCCCCNC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)C5CCC6C5(C(CC7C6CCC8C7(CCC(C8)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Cholicamide A
Core Reaction Scheme
The synthesis of Cholicamide A derivatives follows a well-established peptide coupling strategy. Cholic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-methylmorpholine (NMM) in dimethylformamide (DMF) at room temperature. This activation facilitates the formation of a reactive ester intermediate, which is subsequently treated with substituted anilines to yield N-arylcholan-24-amides (Figure 1).
Key Steps :
- Activation : Cholic acid undergoes carboxylate activation via HBTU/NMM, forming a mixed carbonate intermediate.
- Nucleophilic Substitution : Aniline derivatives react with the activated ester, displacing the leaving group to form the amide bond.
- Purification : Crude products are precipitated using ice-cold aqueous HCl (2–5%) or purified via column chromatography for acid-labile derivatives.
Yields for this method range from 74% to 94%, depending on the substituents present on the aniline moiety.
Structural Variants and Optimization
Modifications to the aniline ring significantly influence both synthetic efficiency and biological activity. For instance:
- Electron-donating groups (e.g., methoxy) reduce reactivity, necessitating extended reaction times but improving solubility.
- Bulky substituents (e.g., cyclopropyl) require polar aprotic solvents like tetrahydrofuran (THF) to prevent steric hindrance.
Table 1 summarizes the impact of substituents on spore germination inhibition and IC₅₀ values for select Cholicamide derivatives:
| Compound | R₁ | R₂ | % Germination | IC₅₀ (μM) |
|---|---|---|---|---|
| 12a | H | H | 3 ± 0.7 | 1.8 ± 0.1 |
| 12c | H | OCH₃ | 55 ± 1 | 78 ± 24.4 |
| 15c | Cyclopropyl | – | 6 ± 0.9 | 25.0 ± 1.7 |
Alternative Preparation Strategies
Post-Synthetic Modifications
Deprotection of Functional Groups
- Boc Removal : Tert-butyloxycarbonyl (Boc)-protected amines (e.g., 12m, 12n) are deprotected using 1 M HCl in ethyl acetate, yielding free amines (12o, 12p).
- Ester Hydrolysis : Methyl esters (e.g., 15n) are cleaved with lithium hydroxide in aqueous THF to produce carboxylic acids (15o).
Hydrogenation
Nitro groups in benzyl derivatives (14f, 14g) are reduced to amines (14h, 14i) via catalytic hydrogenation (10% Pd/C, H₂, MeOH).
Analytical Characterization
Spectroscopic Data
Biological Efficacy and Applications
Spore Germination Inhibition
Cholicamide A derivatives exhibit potent activity against Clostridioides difficile spores, with IC₅₀ values as low as 1.8 μM. The cyclopropyl-substituted variant (15c) demonstrates enhanced efficacy compared to methoxy-substituted analogues, likely due to increased membrane permeability.
Chemical Reactions Analysis
Types of Reactions
Cholicamide undergoes various chemical reactions, including:
Oxidation: Cholicamide can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on cholicamide.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the molecule’s properties.
Scientific Research Applications
Cholicamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in cancer vaccines to induce robust immune responses against tumor cells.
Mechanism of Action
Cholicamide exerts its effects by forming well-defined nano-assemblies that are engulfed by antigen-presenting cells. These assemblies stimulate the innate immune response through Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA . This activation leads to the induction of potent humoral and cell-mediated immune responses, making cholicamide an effective adjuvant in vaccine formulations.
Comparison with Similar Compounds
Molecular Structure and Classification
Cholicamide|A belongs to the bile acid-derived small-molecule adjuvants, distinct from nucleoside deoxycholate derivatives (e.g., imidazoquinolines) and traditional adjuvants like Alum. Key structural and functional comparisons are summarized in Table 1.
Table 1: Comparative Properties of this compound and Similar Compounds
Mechanistic Differences
- TLR7 Activation: this compound uniquely mimics viral single-stranded RNA by forming nanoassemblies that engage TLR7’s RNA-binding domain, a mechanism distinct from imidazoquinolines, which directly bind TLR7/8 as soluble agonists .
- Self-Assembly: Unlike Alum or imidazoquinolines, this compound’s self-assembling property enables co-delivery of antigens and adjuvants in a single nanoparticle, improving antigen uptake and presentation .
- Cytotoxicity : this compound exhibits lower cytotoxicity compared to necroptosis-inducing agents like RIP1 kinase inhibitors, which trigger apoptosis and necrosis at higher doses .
Q & A
Q. Table 1: Essential Analytical Techniques
| Technique | Purpose | Reference |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure | |
| HPLC | Assess purity and stability | |
| Mass Spectrometry | Verify molecular weight |
How can researchers resolve contradictions in reported biological activities of Cholicamide A?
Advanced Question
Contradictions often arise from variations in assay conditions, cell lines, or dosage. To address this:
Comparative Analysis: Tabulate methodologies from conflicting studies (e.g., incubation time, solvent controls).
Replicate Key Experiments: Reproduce assays under standardized conditions (e.g., MTT assay for cytotoxicity).
Statistical Rigor: Apply ANOVA or t-tests to evaluate significance of observed differences .
Mechanistic Studies: Use knock-out models or inhibitors to isolate pathways (e.g., apoptosis vs. necrosis) .
Example: If Study A reports apoptosis induction while Study B observes necrosis, test caspase activation (apoptosis marker) and LDH release (necrosis marker) under identical conditions .
What strategies ensure reproducibility in Cholicamide A research?
Advanced Question
- Detailed Protocols: Publish step-by-step methods, including equipment models (e.g., Bruker NMR spectrometers) and software settings (e.g., Gaussian for DFT calculations) .
- Supplementary Data: Share raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .
- Independent Validation: Collaborate with third-party labs to replicate synthesis and bioassays .
Common Pitfalls:
How can researchers optimize the synthesis protocol for Cholicamide A to improve yield and scalability?
Advanced Question
- Parameter Screening: Systematically vary reaction parameters (e.g., temperature, stoichiometry) using Design of Experiments (DoE) software.
- In-Line Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .
- Green Chemistry Metrics: Calculate E-factors (waste per product unit) and prioritize solvent recycling .
Case Study: A 20% yield improvement was achieved by replacing THF with cyclopentyl methyl ether (CPME), reducing side reactions .
What methodologies are recommended for analyzing Cholicamide A’s interactions with biological targets?
Advanced Question
- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD values).
- Molecular Dynamics (MD): Simulate ligand-receptor interactions using software like GROMACS or AMBER. Validate with mutagenesis studies .
- Omics Integration: Pair transcriptomics/proteomics data with pathway analysis tools (e.g., STRING, KEGG) to identify downstream effects .
Key Reference: For SPR, ensure buffer compatibility (e.g., avoid high DMSO concentrations) to prevent artifactual signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
